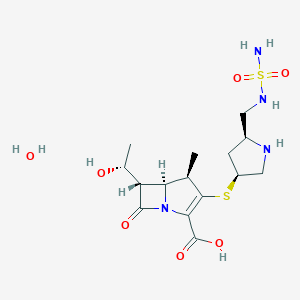

Doripenem hydrate

Vue d'ensemble

Description

Doripenem Hydrate, également connu sous le nom de Doripenem monohydraté, est un antibiotique carbapénème à large spectre. Il est commercialisé sous la marque Doribax par Janssen. This compound est utilisé pour traiter les infections intra-abdominales et urinaires compliquées. Il a été approuvé par la FDA en 2007 .

Applications De Recherche Scientifique

Clinical Applications

Indications for Use

Doripenem is primarily indicated for:

- Complicated intra-abdominal infections : It is effective against various Gram-negative and Gram-positive bacteria, including extended-spectrum β-lactamase (ESBL) producing organisms .

- Complicated urinary tract infections : Doripenem has shown efficacy in treating infections caused by susceptible bacteria .

- Pyelonephritis : It is also utilized in managing kidney infections due to its broad-spectrum activity .

Pharmacological Profile

Doripenem's structure provides it with significant resistance to hydrolysis by most β-lactamases, which enhances its effectiveness against resistant strains of bacteria. Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial cell death .

Clinical Trials and Efficacy

Clinical trials have demonstrated doripenem's efficacy in treating severe infections. However, it was withdrawn from use in ventilator-associated pneumonia due to increased mortality rates compared to other treatments like imipenem .

Microbiological Applications

Antimicrobial Susceptibility Testing

Doripenem is widely used in microbiological laboratories for antimicrobial susceptibility testing (AST). It serves as a reference standard in:

- In vitro susceptibility tests : These include disc diffusion methods and minimum inhibitory concentration (MIC) determinations against various microbial isolates .

- Testing against resistant strains : Its effectiveness against ESBL-producing Enterobacteriaceae makes it crucial for identifying suitable treatment options for complicated infections .

Microbial Activity Spectrum

The spectrum of activity for doripenem includes:

- Gram-negative bacteria : Effective against Pseudomonas aeruginosa, Acinetobacter spp., and Enterobacteriaceae.

- Gram-positive bacteria : While less effective against methicillin-resistant Staphylococcus aureus (MRSA), doripenem shows activity against other susceptible strains .

Analytical Applications

Forensic and Toxicological Analysis

this compound is also utilized in analytical chemistry for detecting the compound in various samples:

- High-performance liquid chromatography (HPLC) : This technique is employed to quantify doripenem levels in pharmaceutical formulations and biological samples.

- Mass spectrometry methods : Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are applied for sensitive detection of doripenem in muscle tissues and forensic samples .

Case Studies

Several studies highlight doripenem's application across different clinical scenarios:

Mécanisme D'action

Target of Action

Doripenem hydrate, a broad-spectrum carbapenem antibiotic, primarily targets bacterial enzymes known as penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound interacts with its targets, the PBPs, forming stable acyl-enzymes . This interaction inactivates the PBPs, leading to a weakened bacterial cell wall . The weakened cell wall eventually ruptures due to osmotic pressure forces, resulting in bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the PBPs, this compound disrupts the cross-linking of peptidoglycan during cell wall synthesis . This disruption leads to cell wall weakening and eventual rupture, causing bacterial cell death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics in healthy adults . It is primarily eliminated by the kidneys and can be removed by hemodialysis . The clearance of this compound can also be influenced by continuous renal replacement therapy (CRRT), as indicated in a population pharmacokinetics (PPK) model .

Result of Action

The primary molecular and cellular effect of this compound’s action is the death of bacterial cells. By inhibiting the PBPs and disrupting cell wall synthesis, this compound causes the bacterial cell wall to rupture, leading to cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae can affect the drug’s activity . Additionally, the drug’s efficacy can be influenced by the patient’s renal function, as this compound is primarily eliminated by the kidneys . The use of continuous renal replacement therapy (CRRT) can also impact the clearance of this compound .

Analyse Biochimique

Biochemical Properties

Doripenem hydrate plays a significant role in biochemical reactions. It interacts with bacterial enzymes called penicillin-binding proteins (PBPs) to form stable acyl-enzymes . This interaction inhibits the PBPs, leading to a weakened bacterial cell wall, which eventually ruptures due to osmotic pressure forces .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls . This inhibition disrupts cell signaling pathways and alters gene expression, leading to cell death .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of bacterial enzymes called penicillin-binding proteins (PBPs) . These PBPs are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall . By forming stable acyl-enzymes with these PBPs, this compound inactivates them, leading to a weakened cell wall and eventual cell rupture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits time-dependent bactericidal activity . It is stable against beta-lactamases, including those with extended spectrum .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound is effective against a range of Gram-positive and Gram-negative bacteria . At high doses, there may be an increased risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily via dehydropeptidase-I into a microbiologically inactive ring-opened metabolite, doripenem-M1 . Doripenem does not appear to be a substrate of the hepatic CYP450 enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It penetrates bacterial cell walls by binding to bacterial enzymes termed penicillin-binding proteins (PBPs) .

Subcellular Localization

This compound is localized within the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) . This binding leads to the formation of stable acyl-enzymes, which inactivate the PBPs and weaken the bacterial cell wall .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La préparation de Doripenem Hydrate implique la dissolution d'un produit brut de Doripenem dans l'eau à 40-70°C. La solution est ensuite refroidie à 0-25°C, suivie de l'ajout de charbon actif pour la décoloration. Après agitation et filtration, le filtrat est refroidi à 0-10°C pour séparer le solide. Le solide est ensuite lavé avec un mélange d'isopropanol et d'eau (rapport 4:1) et séché à 40-60°C sous pression réduite jusqu'à ce que la teneur en humidité soit de 4,4-5,5% .

Méthodes de Production Industrielle : La production industrielle de this compound suit un processus similaire mais à plus grande échelle. Le processus est conçu pour assurer une pureté élevée, une faible teneur en solvants résiduels et une grande stabilité du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Doripenem Hydrate subit diverses réactions chimiques, notamment:

Oxydation : Il peut être oxydé sous certaines conditions pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du groupe sulfamoylaminométhyle.

Réactifs et Conditions Courants:

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Agents de substitution : Halogènes, agents alkylants.

Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones .

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications dans la recherche scientifique:

Chimie : Il est utilisé comme composé de référence dans l'étude des antibiotiques carbapénèmes.

Biologie : Il est utilisé pour étudier les mécanismes de résistance bactérienne et l'efficacité de nouveaux antibiotiques.

Médecine : Il est utilisé dans les essais cliniques pour évaluer son efficacité contre diverses infections bactériennes.

5. Mécanisme d'Action

This compound exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP), qui sont responsables de la réticulation du peptidoglycane pendant la synthèse de la paroi cellulaire. Cette liaison conduit à la formation d'acyl-enzymes stables, ce qui entraîne un affaiblissement de la paroi cellulaire qui finit par se rompre en raison de la pression osmotique .

Composés Similaires:

Meropenem : Structure et spectre d'activité similaires, mais diffère dans sa chaîne latérale.

Imipenem : A un spectre plus large contre les bactéries Gram-positives mais est moins stable contre certaines bêta-lactamases.

Ertapenem : A une demi-vie plus longue mais un spectre d'activité plus étroit.

Unicité de this compound : this compound possède un groupe sulfamoylaminométhyle unique qui améliore sa stabilité et son activité contre certaines souches bactériennes résistantes. Il a également une moindre propension à provoquer des convulsions par rapport aux autres carbapénèmes .

Comparaison Avec Des Composés Similaires

Meropenem: Similar in structure and spectrum of activity but differs in its side chain.

Imipenem: Has a broader spectrum against Gram-positive bacteria but is less stable against certain beta-lactamases.

Ertapenem: Has a longer half-life but a narrower spectrum of activity.

Uniqueness of Doripenem Hydrate: this compound has a unique sulfamoylaminomethyl group that enhances its stability and activity against certain resistant bacterial strains. It also has a lower propensity to cause seizures compared to other carbapenems .

Activité Biologique

Doripenem hydrate, a member of the carbapenem class of antibiotics, exhibits significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. This detailed article explores its biological activity, mechanisms, susceptibility profiles, and clinical implications based on diverse research findings.

Overview of this compound

This compound is characterized as a potent β-lactam antibiotic that effectively targets various pathogenic bacteria, including those resistant to other antibiotic classes. It is particularly noted for its efficacy against Pseudomonas aeruginosa and Enterobacteriaceae , including strains that produce extended-spectrum beta-lactamases (ESBLs) .

Like other β-lactams, doripenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis. This inhibition leads to cell lysis and death. Doripenem shows a strong affinity for PBP2 and PBP4, making it effective against a broad spectrum of bacteria .

Minimum Inhibitory Concentration (MIC) Values

Doripenem's effectiveness is often quantified using MIC values, which indicate the lowest concentration of an antibiotic that inhibits bacterial growth. The following table summarizes the MIC values for doripenem against various pathogens:

Comparative Efficacy

In comparative studies, doripenem has been shown to be more effective than other carbapenems like imipenem and ertapenem in treating infections caused by certain resistant strains:

- Against Pseudomonas aeruginosa : Doripenem exhibited superior activity compared to imipenem and was comparable to meropenem in several studies .

- Against Enterococcus faecalis : It showed enhanced effectiveness over other tested agents except for imipenem .

Clinical Applications

Doripenem has been approved for treating severe infections such as complicated intra-abdominal infections, complicated urinary tract infections, nosocomial pneumonia, and ventilator-associated pneumonia. Its broad-spectrum activity makes it suitable for empirical treatment in cases where multi-drug-resistant organisms are suspected .

Case Studies and Research Findings

- Case Study on Cystic Fibrosis Patients : A study highlighted that by age 18, approximately 80% of cystic fibrosis patients are infected with Pseudomonas aeruginosa . Doripenem's potent activity against this pathogen makes it a valuable option in managing such infections .

- Experimental Models : In murine models of acute bacteremia induced by Staphylococcus aureus , doripenem demonstrated an effective dose (ED50) of 0.066 mg/kg, showcasing its potential in severe bacterial infections .

- Resistance Mechanisms : Despite its efficacy, resistance mechanisms such as altered PBPs and the production of carbapenemases have been documented, indicating the need for ongoing surveillance and susceptibility testing .

Propriétés

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUBEBXBDGKBTJ-WGLOMNHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957788 | |

| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364622-82-2 | |

| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doripenem hydrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORIPENEM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.